molecular formula C21H26N2O3 B5578439 2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B5578439
M. Wt: 354.4 g/mol
InChI Key: QQMGMRZQCWWFBW-PXLXIMEGSA-N
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Description

2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a hydrazide derivative characterized by a phenoxy-acetohydrazide backbone with a 4-butylphenoxy substituent and an (E)-configured 4-ethoxyphenylmethylidene moiety. This compound belongs to a broader class of hydrazones, which are synthesized via condensation reactions between hydrazides and aromatic aldehydes.

Properties

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-5-6-17-7-11-20(12-8-17)26-16-21(24)23-22-15-18-9-13-19(14-10-18)25-4-2/h7-15H,3-6,16H2,1-2H3,(H,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGMRZQCWWFBW-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-butylphenol with an appropriate halogenated acetic acid derivative to form 2-(4-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butylphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy and ethoxy groups may enhance the compound’s ability to interact with hydrophobic pockets within proteins, thereby modulating their function .

Comparison with Similar Compounds

Key Observations :

  • The 4-ethoxy substituent (common in S13 and the target compound) correlates with moderate yields (~75%), while chloro-substituted analogs (e.g., compound 6) show higher yields (80%) due to enhanced electrophilicity of the aldehyde .
  • Bulky substituents (e.g., butylphenoxy) may reduce solubility compared to methoxy or hydroxyl groups, as seen in coumarin derivatives (4f) .

Spectral Characterization

1H NMR and 13C NMR spectra for hydrazide derivatives consistently show signals for the hydrazone proton (δ ~8.0–11.5 ppm) and carbonyl groups (δ ~165–175 ppm). For example:

  • S13 : 1H NMR (DMSO-d6) displays a triplet for the ethoxy group (δ 1.33 ppm, CH2CH3) and a singlet for the indole methyl group (δ 2.37 ppm) .
  • Compound 6 : 13C NMR reveals signals for dichlorophenyl carbons (δ 128–134 ppm) and the hydrazone carbonyl (δ 173.5 ppm) .
  • 4f : FTIR shows N-H and C=O stretches at 3322 cm⁻¹ and 1654 cm⁻¹, respectively .

These spectral patterns confirm the (E)-configuration of the hydrazone bond, critical for bioactivity .

Anti-Inflammatory and Analgesic Properties

  • Diclofenac-derived hydrazones (e.g., compound 6) exhibit significant anti-inflammatory activity, with IC50 values comparable to diclofenac sodium, attributed to COX-2 inhibition .

Antimicrobial Activity

  • Coumarin-acetohydrazides (e.g., 4f) show moderate activity against S. aureus (Gram-positive) and E. coli (Gram-negative), with inhibition zones of 12–14 mm .
  • Indole derivatives (S13) demonstrate cyclooxygenase (COX) inhibition, highlighting the role of heterocyclic cores in enzyme targeting .

Enzyme Inhibition

  • Piperazine-containing hydrazones () inhibit acetylcholinesterase (AChE), suggesting structural flexibility for central nervous system applications .

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Chlorine substituents (e.g., compound 6) improve anti-inflammatory activity by mimicking endogenous ligands like arachidonic acid .
  • Bulkier groups (e.g., butylphenoxy) may prolong metabolic stability but limit blood-brain barrier penetration .

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